molecular formula C6H12O4S B134751 Tetrahydro-2H-pyran-4-yl methanesulfonate CAS No. 134419-59-3

Tetrahydro-2H-pyran-4-yl methanesulfonate

Cat. No. B134751
M. Wt: 180.22 g/mol
InChI Key: GSEZHCLWHDZJAB-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl methanesulfonate is a chemical compound that is involved in various synthetic processes. It is related to tetrahydropyranyl ethers, which are commonly used as protective groups in organic synthesis. The tetrahydropyranyl group can be introduced into molecules by reacting alcohols or phenols with dihydropyran in the presence of an acid catalyst. This protective group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

The synthesis of tetrahydropyranyl derivatives can be efficiently catalyzed by ferrous methanesulfonate under solvent-free conditions, as demonstrated in the preparation of tetrahydropyranylation of alcohols and phenols. This method is notable for its room temperature operation and the ability to reuse the catalyst without significant loss of activity. The study also highlights the selectivity of the reaction, favoring the protection of alcohols over phenols when both are present .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can be complex, as seen in the synthesis of 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans. These compounds were synthesized using a consecutive acylation/SN2 sequence, which demonstrates the versatility of the tetrahydropyran ring in undergoing chemical transformations to yield structurally diverse molecules .

Chemical Reactions Analysis

Tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can participate in a variety of chemical reactions. For instance, the synthesis of tetrahydrobenzo[b]pyrans was achieved using a magnetic iron oxide supported phenylsulfonic acid nanocatalyst under ultrasonic conditions. This method emphasizes the use of green chemistry principles, such as employing water as a solvent and carrying out reactions at room temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can be influenced by their molecular structure. For example, the conformational analysis of bis(tetrahydropyran-2-yl)methanes revealed that certain conformers are more populated than others, which can have implications for their reactivity and physical properties. The study utilized NMR and CD spectroscopy, along with MM3 calculations, to determine the predominant conformers of these molecules .

Scientific Research Applications

Catalytic Applications

  • Copper Methanesulfonate–Acetic Acid System : Copper methanesulfonate combined with acetic acid shows a synergistic effect in tetrahydropyranylation of alcohols and phenols at room temperature, producing corresponding tetrahydropyranyl ethers efficiently under solvent-free conditions (Wang, Song, Gong, & Jiang, 2007).

  • Ferrous Methanesulfonate Catalysis : Ferrous methanesulfonate demonstrates effective catalysis in the tetrahydropyranylation of various alcohols and phenols. It offers advantages such as reusability and efficient catalytic activity under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011).

  • Amine Methanesulfonates as Catalysts : Amine methanesulfonates, particularly triethylenediamine methanesulfonate, are effective catalysts for tetrahydropyranylation of alcohols. These catalysts offer environmental friendliness and high efficiency (Wang, Sun, & Jiang, 2011).

Synthetic Chemistry and Material Science

  • Synthesis of Pyrans : Research on the synthesis of various pyran derivatives, which are key components in numerous chemical and pharmaceutical compounds, utilizes methanesulfonates. This includes the synthesis of complex pyrans with potential biological activities (Fan, Qu, Zhang, Wang, & Wang, 2009).

  • High-Temperature Reactions : Methanesulfonates, including tetrahydro-2H-pyran-4-yl methanesulfonate, have been studied for their reactivity and kinetics in high-temperature reactions, providing insights into their thermal stability and decomposition pathways (Álvarez-Aular et al., 2018).

Coordination Chemistry

  • Metal Complex Formation : Tetrahydro-2H-pyran-4-yl methanesulfonate is involved in forming coordination compounds with various metals, contributing to the study of their magnetic, structural, and reactive properties (Shakirova et al., 2011).

Safety And Hazards

Tetrahydro-2H-pyran-4-yl Methanesulfonate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

oxan-4-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEZHCLWHDZJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462944
Record name Tetrahydro-2H-pyran-4-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-4-yl methanesulfonate

CAS RN

134419-59-3
Record name Tetrahydro-2H-pyran-4-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-yl methanesulphonate
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Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-2H-pyran-4-ol (20 g) in tetrahydrofuran (150 mL) and triethylamine (28.5 mL) is slowly added methanesulfonyl chloride (15.5 mL), while keeping the temperature below 30° C. The mixture is stirred for 12 hours at room temperature. The precipitate is filtered off and washed twice with tetrahydrofuran. The combined organic phases are concentrated and partitioned between ethyl acetate and water. The organic phase is dried (Na2SO4) and concentrated to give the title compound. Yield: 29.4 g; TLC: rf=0.36 (silicagel, petrole ether/ethyl acetate 1:1); Mass spectrum (ESI+): m/z=198 [M+NH4]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
28.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanesulphonyl chloride (1.82 ml, 23.5 mmol) was added dropwise over 10 minutes to an ice-cold solution of tetrahydro-2H-pyran-4-ol (2.0 g, 19.6 mmol) and triethylamine (3.56 ml, 25.5 mmol) in dichloromethane (20 ml), and the reaction then stirred at room temperature for 72 hours. The reaction was washed with saturated aqueous sodium bicarbonate solution (10 ml), dried (MgSO4) and evaporated under reduced pressure to give an orange oil, that solidified on standing, 3.1 g.
Quantity
1.82 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

10 kg tetrahydropyran-4-ol are dissolved in a mixture of 50 L toluene and 10.4 kg triethylamine. 11.55 kg methanesulfonyl chloride in 100 ml toluene are added while maintaining the internal temperature below 20° C. by cooling, and the addition funnel is rinsed with 50 ml toluene. The stirring is continued for one hour. The precipitate is filtered and the filter cake is washed twice with 20 L toluene each. The filtrate is concentrated by vaccum evaporation (60 L were distilled of), seeding crystals and 50 L methylcyclohexane are added. The suspension is cooled to 2° C. After 1 h the product is isolated by filtration, washed with 30 L methylcyclohexane and dried at 30° C. 16.6 kg of the product are obtained as a white solid. Yield: 94%; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.62-1.73 (2H, m), 1.92-2.00 (2 H, m), 3.19 (3H, s), 3.42-3.49 (2H, m), 3.77-3.83 (2H, m), 4.80-4.88 (1H, m).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
10.4 kg
Type
solvent
Reaction Step One
Quantity
11.55 kg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

Step A To a solution of 4-hydroxytetrahydropyran (4.5 g, 44 mmol) (Aldrich) in dichloromethane (90 mL) at 0° C. was added triethylamine (5.4 g, 53 mmol), and methanesulfonyl chloride (3.73 mL, 48 mmol, Aldrich). The reaction mixture was stirred at 0° C. for 1 h, then at room temperature for 1.5 h. The mixture was poured into water, extracted with dichloromethane. The organic layer was separated, washed with water, brine, dried over MgSO4, and concentrated to give crude methanesulfonic acid tetrahydropyran-4-yl ester as a white solid (Yield 8 g, 100%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

4-Hydroxytetrahydropyran (4.86 g, 47.6 mmol) was dissolved in DCM (40 mL) and triethylamine (6.95 mL, 49.9 mmol). The reaction mixture was cooled to 0° C. and a solution of methanesulfonyl chloride (5.72 g, 49.9 mmol) in DCM (10 mL) was added dropwise. The reaction mixture was stirred at 0° C. for 5 min and then allowed to warm to room temperature and stirred for 20 h. The solvents were removed in vacuo to give a white residue which was partitioned between EtOAc and H2O. The aq phase was extracted with EtOAc (2×100 mL). The organic layers were combined, dried (MgSO4) and the solvents were removed in vacuo to give tetrahydro-2H-pyran-4-yl methanesulfonate (8.53 g, 99%) as a colourless gum which solidified on standing.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step Two
Quantity
5.72 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
9
Citations
S Patel, SF Harris, P Gibbons… - Journal of medicinal …, 2015 - ACS Publications
… Intermediates 51 and 52 were obtained by the reaction of 46 with tetrahydrofuran-3-yl methanesulfonate and tetrahydro-2H-pyran-4-yl methanesulfonate respectively (NaH, DMF). …
Number of citations: 56 pubs.acs.org
FA Romero, J Murray, KW Lai, V Tsui… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology. We recently disclosed in vivo chemical tool 1 (…
Number of citations: 77 pubs.acs.org
CR Butler, EM Beck, A Harris, Z Huang… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate (400 mg, 1.8 mmol) and tetrahydro-2H-pyran-4-yl methanesulfonate (390 mg, 2.2 mmol) in DMF (10 mL) was added …
Number of citations: 62 pubs.acs.org
Y Yu, W Yuan, J Yuan, W Wei, Q He, X Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
… Tetrahydro-2H-pyran-4-yl methanesulfonate (72 mg, 0.4 mmol) was subsequently added, and the mixture was stirred at 80 ℃ for 4 h. Then the mixture was poured into water (10 mL) …
Number of citations: 3 www.sciencedirect.com
DM Klug, EM Mavrogiannaki, KC Forbes… - Journal of medicinal …, 2021 - ACS Publications
Neglected tropical diseases such as human African trypanosomiasis (HAT) are prevalent primarily in tropical climates and among populations living in poverty. Historically, the lack of …
Number of citations: 4 pubs.acs.org
JE Thomas, M Wang, W Jiang, M Wang… - Journal of Medicinal …, 2023 - ACS Publications
… Cs 2 CO 3 (1.4 g, 4.3 mmol) and tetrahydro-2H-pyran-4-yl methanesulfonate (283 mg, 1.57 mmol) were added to a solution of tert-butyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(…
Number of citations: 1 pubs.acs.org
EL Lucas, KA Hewitt, PP Chen, AJ Castro… - The Journal of …, 2019 - ACS Publications
The application of amine derivatives as coupling partners is rare due to the inherent strength of the C–N bond. Herein, we report the first cross-electrophile coupling reaction of …
Number of citations: 14 pubs.acs.org
EL Lucas - 2019 - search.proquest.com
… cis-2-((E)-styryl)tetrahydro-2H-pyran-4-yl methanesulfonate (cis-4.14) was prepared according a modified version of Method D, where methanesulfonyl chloride was used instead of p-…
Number of citations: 2 search.proquest.com
LW Erickson - 2017 - search.proquest.com
In recent years, the Jarvo lab has developed the field of stereospecific nickel-catalyzed cross-coupling reactions of benzylic electrophiles. This chemistry allows for straightforward …
Number of citations: 2 search.proquest.com

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